molecular formula C21H17ClN4O2 B6427054 5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole CAS No. 2034417-26-8

5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole

Cat. No.: B6427054
CAS No.: 2034417-26-8
M. Wt: 392.8 g/mol
InChI Key: FJBIVAZOWQEKBL-UHFFFAOYSA-N
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Description

5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole is a complex organic compound that features a unique combination of indole, oxadiazole, and pyrrolidine moieties

Mechanism of Action

Target of Action

It’s known that 1,2,4-oxadiazole derivatives, a core structure in the compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treatment of age-related diseases , antimicrobials , and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .

Mode of Action

1,2,4-oxadiazole derivatives have been found to interact with their targets through intramolecular hydrogen bonding between the n atom of the oxadiazole moiety and nh2 group . This interaction could potentially lead to changes in the target protein’s structure and function, thereby exerting its therapeutic effects.

Biochemical Pathways

These could potentially include pathways related to carbonic anhydrase activity, PPARα/δ signaling, and antimicrobial action .

Pharmacokinetics

It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound could potentially have favorable pharmacokinetic properties, enhancing its bioavailability.

Result of Action

Given the known activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound might exhibit a range of effects, including inhibition of carbonic anhydrase isoforms, modulation of pparα/δ signaling, and antimicrobial activity .

Action Environment

It’s known that the synthesis of 1,2,4-oxadiazole derivatives can be carried out in a naoh–dmso medium at ambient temperature , suggesting that the compound might be stable under a range of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

The oxadiazole ring can be introduced through the cyclization of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or cyclic anhydrides, in the presence of a base like NaOH in a DMSO medium . The pyrrolidine ring is often constructed via the reaction of an appropriate amine with a ketone or aldehyde, followed by reduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and the cyclization reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Halogenated or nitrated indole derivatives.

Properties

IUPAC Name

(5-chloro-1H-indol-2-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c22-15-6-7-18-14(8-15)9-19(24-18)21(27)26-10-16(13-4-2-1-3-5-13)17(11-26)20-23-12-28-25-20/h1-9,12,16-17,24H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBIVAZOWQEKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=CC3=C(N2)C=CC(=C3)Cl)C4=NOC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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